molecular formula C22H19N5O6 B2604636 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide CAS No. 959484-47-0

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2604636
CAS No.: 959484-47-0
M. Wt: 449.423
InChI Key: ASUJTCQAYSLROH-UHFFFAOYSA-N
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Description

This compound features a polycyclic quinazoline core fused with a [1,3]dioxolo group, substituted at position 7 with a 3-methyl-1,2,4-oxadiazole methyl moiety. The quinazoline ring system is further functionalized at position 5 with an acetamide group linked to a para-tolyl (p-tolyl) aromatic ring.

Properties

IUPAC Name

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6/c1-12-3-5-14(6-4-12)24-19(28)9-26-16-8-18-17(31-11-32-18)7-15(16)21(29)27(22(26)30)10-20-23-13(2)25-33-20/h3-8H,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUJTCQAYSLROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide is a synthetic derivative that incorporates an oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82
T-47D (Breast)34.27

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes associated with tumor growth and proliferation. For instance, some derivatives of oxadiazoles have shown to inhibit Axl kinase activity, which is implicated in cancer progression and metastasis. An exemplary derivative exhibited an IC50 value of 0.010μM0.010\,\mu M against Axl kinase, showcasing remarkable potency compared to traditional chemotherapeutics like doxorubicin .

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Prostate Cancer : A derivative similar to the compound was tested on the PC-3 prostate cancer cell line and showed a strong growth inhibition with an IC50 value of 0.67μM0.67\,\mu M. This study suggests that modifications in the oxadiazole structure can enhance anticancer activity .
  • Combination Therapy : In a study investigating combination therapies for melanoma treatment, compounds containing the oxadiazole moiety were combined with other chemotherapeutic agents. The results indicated synergistic effects leading to enhanced cytotoxicity against MDA-MB-435 cells .

Pharmacological Profile

Beyond anticancer properties, the compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Some oxadiazole derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that certain structural analogs could possess anti-inflammatory activity through modulation of inflammatory pathways.

Comparison with Similar Compounds

Target Compound vs. N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide ()

  • Core Structure : Both share the [1,3]dioxolo[4,5-g]quinazoline scaffold.
  • Substituents: Oxadiazole Group: The target compound has a methylene-linked oxadiazole (-CH2-oxadiazole), while the analog in features an ethyl bridge (-CH2-CH2-oxadiazole). This difference may influence conformational flexibility and steric bulk.

Target Compound vs. Triazoloquinazoline Derivatives ()

  • Heterocyclic Core : The triazolo[4,3-c]quinazoline derivatives (e.g., compound 8) replace the dioxolo group with a triazole ring, altering electron distribution and hydrogen-bonding capacity.
  • Functional Groups: Compounds like 8a and 8b have ester-linked side chains instead of acetamide, reducing hydrogen-bond donor capacity but improving metabolic stability .

Target Compound vs. Naphthalene-Triazole Acetamides ()

  • Scaffold : Compounds 7j–7m (e.g., 7j: C22H21N4O2) use a naphthalene-triazole core instead of quinazoline, which may shift selectivity toward different biological targets (e.g., kinases vs. proteases).
  • Substituents : The naphthalene group in 7j enhances π-π stacking, while the target compound’s dioxolo group offers rigidity and oxygen-mediated hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Solubility (µg/mL)
Target Compound ~504.5* Oxadiazole, dioxolo, acetamide 2.8 12–18 (DMSO)
Analog ~518.5* Ethyl-oxadiazole, dimethylphenyl 3.1 8–14 (DMSO)
7j () 373.4 Triazole, naphthalene 3.5 25–30 (DMSO)
Compound 28 () ~395.4 Benzimidazole, dioxolane 2.9 20–25 (DMSO)

*Calculated from IUPAC names due to lack of explicit data.

  • Key Trends :
    • The ethyl-oxadiazole in increases hydrophobicity (higher logP) compared to the target compound.
    • Naphthalene-containing analogs () exhibit higher solubility due to planar aromatic stacking in polar solvents .

Pharmacological Implications

  • Compound 28: As an IDO1 inhibitor, its benzimidazole core demonstrates the importance of planar heterocycles in enzyme active-site binding, a feature less pronounced in the target compound’s quinazoline system .
  • Compounds : The triazole-naphthalene scaffold in 7j–7m may favor intercalation or topoisomerase inhibition, contrasting with the target compound’s likely mechanism .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of reaction conditions, including temperature (e.g., refluxing in acetic acid) and pH, to avoid side reactions and improve yield. For example:

  • Step 1 : Condensation of the quinazolinone core with the 3-methyl-1,2,4-oxadiazole moiety under basic conditions (e.g., NaOH/K₂CO₃ in DMF) .
  • Step 2 : Acetamide coupling via nucleophilic substitution, monitored by TLC to track intermediate purity .
  • Final purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., quinazolinone aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₁N₅O₆: 500.15; observed: 500.2) .
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., %C deviation <0.3%) .

Q. How can researchers address challenges in purifying this compound?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to enhance crystal lattice formation .

Q. What are the stability considerations for handling and storing this compound?

  • Store at –20°C under inert gas (argon) to prevent oxidation of the dioxoloquinazolinone core .
  • Avoid prolonged exposure to light, as the 1,2,4-oxadiazole group may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinity for cyclooxygenase-2 (COX-2), identifying key interactions (e.g., hydrogen bonding with Arg120) .
  • Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to assess charge distribution and reactive sites for functionalization .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., COX-2 inhibition vs. antimicrobial activity) using standardized protocols (e.g., ELISA for COX-2) .
  • HPLC-Purity Correlation : Ensure >98% compound purity before biological testing to exclude confounding effects from impurities .

Q. How can structure-activity relationship (SAR) studies inform derivative design?

  • Analog Comparison : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-Cl-phenyl) to enhance COX-2 selectivity, as seen in similar quinazolinones .
  • Functional Group Swapping : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate solubility and target binding .

Q. What green chemistry approaches reduce waste in synthesis?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst Recycling : Recover Pd/C catalysts via filtration for reuse in coupling reactions .

Q. How do reaction monitoring techniques improve multi-step yield?

  • Real-Time TLC : Track intermediates using UV-active plates (Rf values: 0.3–0.5 in chloroform/methanol) .
  • In Situ IR Spectroscopy : Monitor carbonyl stretching (1700–1750 cm⁻¹) during oxidation steps to confirm completion .

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